Sodium 5-oxopyrrolidine-2-carboxylate

Catalog No.
S742702
CAS No.
54571-67-4
M.F
C5H6NNaO3
M. Wt
151.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 5-oxopyrrolidine-2-carboxylate

CAS Number

54571-67-4

Product Name

Sodium 5-oxopyrrolidine-2-carboxylate

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate

Molecular Formula

C5H6NNaO3

Molecular Weight

151.1 g/mol

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

CRPCXAMJWCDHFM-UHFFFAOYSA-M

SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Sodium 5-oxopyrrolidine-2-carboxylate (SOPC) is a chemical compound that has sparked significant interest in the scientific community due to its potential applications in various fields. This paper aims to provide an overview of SOPC, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields, limitations, and future directions.
SOPC is a sodium salt of 5-oxopyrrolidine-2-carboxylic acid. Its molecular formula is C6H7NO4Na, and its molecular weight is 181.12 g/mol. SOPC has been widely used as a building block for the synthesis of various compounds due to its unique chemical properties.
SOPC is a white crystalline powder that is odorless and almost tasteless. It is soluble in water and ethanol but insoluble in ether and chloroform. The melting point of SOPC is around 230 °C. SOPC can form stable complexes with various cations, such as copper and iron.
There are various methods for the synthesis of SOPC, including the reaction between pyrrolidone-2-carboxylic acid and sodium hydroxide, or the reaction between pyrrole-2-carboxylic acid and sodium carbonate. SOPC can be characterized by various techniques, such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
SOPC can be analyzed using various analytical methods, such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis. These methods can be used to determine the purity, stability, and concentration of SOPC in different samples.
SOPC has been shown to possess various biological properties, such as antibacterial, antifungal, and antiviral activities. It has also been reported to exhibit cytotoxic and anti-proliferative effects against cancer cells. Additionally, SOPC has been shown to possess anti-inflammatory and analgesic properties.
SOPC has been reported to be relatively safe and non-toxic in scientific experiments. However, it is always recommended to handle SOPC with caution and follow the recommended safety procedures.
SOPC has been used in various scientific experiments, such as the synthesis of pharmaceutical compounds, the preparation of metal complexes, and the study of the biological activities of different compounds. SOPC has also been used as a chiral auxiliary in asymmetric synthesis.
Currently, there is significant research being conducted on SOPC, including its synthesis, characterization, biological properties, and potential applications in different fields. SOPC is a promising compound with numerous potential applications.
SOPC has numerous potential implications in various fields of research and industry. Some of the potential applications of SOPC include:
- As a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
- As a chiral auxiliary in asymmetric synthesis.
- As a ligand for the preparation of metal complexes.
- As an antibacterial, antifungal, and antiviral agent.
- As a cytotoxic and anti-proliferative agent against cancer cells.
- As a material for the preparation of new functional materials, such as sensors and catalysts.
Despite the numerous potential applications of SOPC, there are also some limitations that need to be addressed. Some of these limitations include:
- Limited understanding of the mechanism of action of SOPC.
- Limited knowledge of the potential toxic effects of SOPC.
- Limited knowledge of the potential environmental impact of SOPC.
for research on SOPC could include:
- Further investigation of the biological properties of SOPC, including its mechanisms of action and potential therapeutic applications.
- Studies on the toxic effects of SOPC in different systems, including human and environmental systems.
- Development of new synthetic routes for SOPC and its derivatives.
- Exploration of the potential applications of SOPC in the preparation of new functional materials.
In conclusion, SOPC is a promising compound with numerous potential applications in various fields of research and industry. Further research is needed to fully understand the biological properties of SOPC, its potential toxic effects, and its environmental impact. However, SOPC has the potential to be a valuable building block for the synthesis of various compounds, a chiral auxiliary in asymmetric synthesis, and a material for the preparation of new functional materials.

Sequence

X

Other CAS

54571-67-4

Wikipedia

Sodium pyrrolidone carboxylate

Use Classification

Cosmetics -> Antistatic; Humectant; Skin conditioning

General Manufacturing Information

Proline, 5-oxo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types